[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
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Overview
Description
[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.66986 g/mol . This compound is known for its unique structure, which includes an imidazole ring substituted with a cyclopropylmethyl group and a methanamine group. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.
Imidazole derivatives: Compounds with different substituents on the imidazole ring, which may exhibit different chemical and biological properties.
Cyclopropylmethylamine derivatives: Compounds with variations in the substituents attached to the cyclopropylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-3-8-5-11(6-10-8)4-7-1-2-7;/h5-7H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFRIPMCWWXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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